molecular formula C6H3F7O3 B15089057 2,2,3,3-Tetrafluoro-3-trifluorovinyloxypropionic acid methyl ester

2,2,3,3-Tetrafluoro-3-trifluorovinyloxypropionic acid methyl ester

Cat. No.: B15089057
M. Wt: 256.07 g/mol
InChI Key: DPADEDHVXSSDMN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetrafluoro-3-trifluorovinyloxypropionic acid methyl ester typically involves the reaction of 2,2,3,3-tetrafluoropropionic acid with trifluorovinyl ether under controlled conditions . The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the ester bond. The reaction temperature and pressure are carefully controlled to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetrafluoro-3-trifluorovinyloxypropionic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2,3,3-Tetrafluoro-3-trifluorovinyloxypropionic acid methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetrafluoro-3-trifluorovinyloxypropionic acid methyl ester involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its reactivity and stability, allowing it to participate in various chemical reactions. The compound can form strong hydrogen bonds and interact with enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3,3-Tetrafluoro-3-trifluorovinyloxypropionic acid methyl ester is unique due to its trifluorovinyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials .

Properties

Molecular Formula

C6H3F7O3

Molecular Weight

256.07 g/mol

IUPAC Name

methyl 2,2,3,3-tetrafluoro-3-(1,2,2-trifluoroethenoxy)propanoate

InChI

InChI=1S/C6H3F7O3/c1-15-4(14)5(10,11)6(12,13)16-3(9)2(7)8/h1H3

InChI Key

DPADEDHVXSSDMN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(OC(=C(F)F)F)(F)F)(F)F

Origin of Product

United States

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